Cas no 70577-38-7 (Cotylenin E; 3'-Ketone)

Cotylenin E; 3'-Ketone structure
Cotylenin E; 3'-Ketone structure
Product Name:Cotylenin E; 3'-Ketone
CAS-nummer:70577-38-7
MF:C28H44O9
MW:524.643569946289
CID:576345
Update Time:2024-03-01

Cotylenin E; 3'-Ketone Chemische en fysische eigenschappen

Naam en identificatie

    • a-D-ribo-Hexopyranosid-3-ulose,(4R,5R,6R,6aS,9R,10aR)-1,2,4,5,6,6a,7,8,9,10a-decahydro-5,9-dihydroxy-9-(methoxymethyl)-6,10a-dimethyl-3-(1-methylethyl)dicyclopenta[a,d]cycloocten-4-yl6-O-methyl- (9CI)
    • a-D-ribo-Hexopyranosid-3-ulose,(4R,5R,6R,6aS,9R,10aR)-1,2,4,5,6,6a,7,8,9,10a-decahydro-5,9-dihydroxy-9-(methoxymethyl)-6,10a-
    • a-D-ribo-Hexopyranosid-3-ulose,1,2,4,5,6,6a,7,8,9,10a-decahydro-5,9-dihydroxy-9-(methoxymethyl)-6,10a-dimethyl-3-(1-methylethyl)dicyclopenta[a,d]cycloocten-4-yl6-O-methyl-, [4R-(4a,5b,6b,6aa,9a,10ab)]-
    • Cotylenin H
    • Dicyclopenta[a,d]cyclooctene, a-D-ribo-hexopyranosid-3-ulosederiv.
    • CID 101589789
    • α-D-ribo-Hexopyranosid-3-ulose, (4R,5R,6R,6aS,9R,10aR)-1,2,4,5,6,6a,7,8,9,10a-decahydro-5,9-dihydroxy-9-(methoxymethyl)-6,10a-dimethyl-3-(1-methylethyl)dicyclopenta[a,d]cycloocten-4-yl 6-O-methyl- (9CI)
    • Cotylenin E; 3'-Ketone
    • Inchi: 1S/C28H44O9/c1-14(2)16-7-9-27(4)11-18-17(8-10-28(18,33)13-35-6)15(3)21(29)25(20(16)27)37-26-24(32)23(31)22(30)19(36-26)12-34-5/h11,14-15,17,19,21-22,24-26,29-30,32-33H,7-10,12-13H2,1-6H3/b18-11+/t15-,17+,19-,21-,22-,24-,25-,26-,27-,28+/m1/s1
    • InChI-sleutel: HNISEYOGFZJTTE-JJWJAXOPSA-N
    • LACHT: O([C@@H]1[C@@H](C([C@@H]([C@@H](COC)O1)O)=O)O)[C@H]1[C@@H]([C@H](C)[C@@H]2CC[C@](COC)(C2=C[C@@]2(C)CCC(C(C)C)=C21)O)O |c:26|

Berekende eigenschappen

  • Exacte massa: 524.299
  • Monoisotopische massa: 524.299
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 37
  • Aantal draaibare bindingen: 7
  • Complexiteit: 929
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 10
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 135

Experimentele eigenschappen

  • Dichtheid: 1.26±0.1 g/cm3(Predicted)
  • Kookpunt: 691.6±55.0 °C(Predicted)
  • pka: 11.13±0.70(Predicted)
Aanbevolen leveranciers
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd